molecular formula C18H17F2NO4 B13412122 N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide CAS No. 864685-32-5

N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide

Cat. No.: B13412122
CAS No.: 864685-32-5
M. Wt: 349.3 g/mol
InChI Key: VLCBXNZQDOFPNS-UHFFFAOYSA-N
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Description

N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide is a synthetic small molecule of interest in early-stage pharmaceutical research for the modulation of protein-protein interactions (PPIs). Its structure, featuring a benzamide core and a 1,3-dioxolane group, is characteristic of compounds explored for their ability to disrupt challenging biological targets. For instance, research into structurally similar phenylbenzo[d][1,3]dioxole derivatives has demonstrated their potential as potent, small-molecule inhibitors of the PCSK9/LDLR interaction, a key target for developing novel cholesterol-lowering agents . This suggests that this compound may serve as a valuable chemical scaffold or precursor in medicinal chemistry campaigns aimed at cardiovascular and metabolic diseases. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a pharmacological probe to investigate new pathways. The presence of the difluoromethoxy group can influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a versatile candidate for structure-activity relationship (SAR) studies. Further investigation is required to fully elucidate its specific biological activity, binding affinity, and mechanism of action.

Properties

CAS No.

864685-32-5

Molecular Formula

C18H17F2NO4

Molecular Weight

349.3 g/mol

IUPAC Name

3-(difluoromethoxy)-N-(1,3-dioxolan-2-ylmethyl)-N-phenylbenzamide

InChI

InChI=1S/C18H17F2NO4/c19-18(20)25-15-8-4-5-13(11-15)17(22)21(12-16-23-9-10-24-16)14-6-2-1-3-7-14/h1-8,11,16,18H,9-10,12H2

InChI Key

VLCBXNZQDOFPNS-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-phenylbenzamide derivatives typically involves the formation of an amide bond between a benzoyl chloride derivative and an amine component. For the target compound, the key steps include:

  • Introduction of the difluoromethoxy substituent on the benzoyl moiety.
  • Attachment of the 1,3-dioxolane ring via a methyl linker to the nitrogen atom of the benzamide.

Synthesis of N-Phenylbenzamides via Benzoyl Chloride and Amines

A well-documented method for preparing N-phenylbenzamides involves the nucleophilic substitution reaction of benzoyl chloride derivatives with aniline or substituted anilines. According to a study on N-phenylbenzamide synthesis, the procedure entails:

  • Dropwise addition of substituted benzoyl chloride (20 mmol) in tetrahydrofuran to a suspension of 1,3-diphenylthiourea and triethylamine in tetrahydrofuran.
  • Refluxing the reaction mixture for 4 hours.
  • Work-up by evaporation, quenching with water, washing with saturated sodium bicarbonate, and recrystallization from aqueous ethanol.

This method yields N-phenylbenzamides in high purity and moderate to high yields (40-93%).

Assembly of the Target Compound via Palladium-Catalyzed Coupling

A critical step in assembling the target molecule involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the aromatic rings and functional groups. An example procedure includes:

Parameter Details
Reactants 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium carbonate (2.0 M aqueous solution)
Solvent Mixture of toluene, ethanol, and water (2:1 ratio)
Temperature 80 °C
Reaction Time 4.5 hours
Atmosphere Argon (inert atmosphere)
Yield 93%
Work-up Dilution with ethyl acetate, washing with saturated sodium bicarbonate, drying over MgSO4, concentration under reduced pressure

This reaction efficiently forms the desired coupling product, which can be further elaborated to the target benzamide derivative.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Benzoyl chloride + aniline THF, triethylamine, reflux 4 h 40-93 Formation of N-phenylbenzamide core
Introduction of dioxolane ring (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, NaH, THF, 0-80 °C, 16 h 31 Preparation of dioxolane intermediate
Pd-catalyzed coupling Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, 80 °C, 4.5 h, inert atmosphere 93 Cross-coupling to assemble key fragments

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography with solvent systems such as hexanes/ethyl acetate or dichloromethane/methanol is used for purification of intermediates.
  • Recrystallization: Final N-phenylbenzamide products are often recrystallized from aqueous ethanol to improve purity.
  • Spectroscopic Characterization: LC-MS, ^1H NMR, and ^13C NMR are employed to confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, coatings, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound’s structural uniqueness lies in its difluoromethoxy and dioxolane substituents. Key analogues include:

Compound Name Benzamide Substituent N-Substituent Primary Use/Activity Reference
Target Compound 3-(difluoromethoxy) (1,3-Dioxolan-2-yl)methyl Hypothetical pesticide/drug
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) 2-(trifluoromethyl) 3-isopropoxyphenyl Fungicide (rice sheath blight)
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) 2-methyl 3-isopropoxyphenyl Fungicide (basidiomycetes)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H activation
N-phenyl-3-((3-methylquinoxalin-2-yl)amino)benzamide 3-(quinoxalinylamino) Phenyl Anticancer (apoptosis inducer)

Key Observations :

  • Electron-withdrawing groups (e.g., −CF₃ in flutolanil) enhance fungicidal activity by increasing target-binding affinity .
  • The dioxolane group in the target compound may reduce crystallinity compared to rigid aryl substituents, improving formulation flexibility .
  • Difluoromethoxy (−OCF₂H) balances lipophilicity (logP ~2.8 estimated) and metabolic resistance better than −OCH₃ (logP ~2.1) or −OCF₃ (logP ~3.5) .
Physicochemical Properties

Hypothetical properties based on structural analogues:

Property Target Compound Flutolanil Mepronil
Molecular Weight 349.34 g/mol 323.29 g/mol 269.31 g/mol
logP (estimated) 2.8 3.5 3.2
Water Solubility ~10 mg/L (moderate) ~5 mg/L (low) ~20 mg/L
Metabolic Stability High (due to −OCF₂H) Moderate Low (−OCH₃)

Notes:

  • The dioxolane group increases water solubility compared to fully aromatic N-substituents (e.g., flutolanil) .
  • Difluoromethoxy reduces cytochrome P450-mediated metabolism versus −OCH₃, as observed in agrochemicals like sulfentrazone .

Biological Activity

N-((1,3-Dioxolan-2-YL)methyl)-3-(difluoromethoxy)-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and patents.

Chemical Structure and Properties

The chemical structure of this compound is represented by the molecular formula C18H17F2NO4C_{18}H_{17}F_2NO_4 and has a molecular weight of approximately 357.34 g/mol. The compound features a dioxolane ring, which is known to enhance solubility and bioavailability.

Research indicates that compounds containing dioxolane moieties exhibit various biological activities, including:

  • 5-HT1A Receptor Agonism : Related compounds have shown promise as agonists for the 5-HT1A receptor, which is crucial in modulating neurotransmission in the central nervous system (CNS) . This receptor's activation is associated with anxiolytic and antidepressant effects.
  • Antinociceptive Activity : Studies have demonstrated that dioxolane derivatives can reduce pain perception through their action on pain pathways .

Case Studies and Experimental Findings

  • Synthesis and Evaluation : A study synthesized a series of 1,3-dioxolane-based compounds and evaluated their binding affinity at α1-adrenoceptors and 5-HT1A receptors. The most promising derivative exhibited a high selectivity for the 5-HT1A receptor (pKi = 9.2) and significant neuroprotective properties .
  • Toxicity and Pharmacokinetics : In vitro studies assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds. These studies indicated favorable drug-likeness characteristics, suggesting potential for clinical applications .

Comparative Biological Activity Table

Compound NameTarget ActivityBinding Affinity (pKi)Selectivity Ratio (5-HT1A/α1)
Dioxolane Derivative A5-HT1A Agonist9.2135
Dioxolane Derivative BAntinociceptiveNot specifiedNot specified
N-phenylbenzamidePotential CNS activityNot specifiedNot specified

Q & A

Q. What safety precautions are essential when handling fluorinated benzamide derivatives?

  • Hazard Mitigation :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides) .

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